4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione
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Overview
Description
4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzhydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Synthesis of the tetrahydropyrimidine core: This involves the condensation of the oxadiazole intermediate with a suitable aldehyde and urea or thiourea under acidic or basic conditions.
Introduction of the chlorophenyl group: This step can be carried out through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydropyrimidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship studies.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological properties can be optimized through medicinal chemistry techniques.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique functional groups can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-11-3-5-14(6-4-11)18-24-19(26-25-18)16-12(2)22-20(27)23-17(16)13-7-9-15(21)10-8-13/h3-10,17H,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPMOWRTRMURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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